Protein Kinase C (beta) Peptide

Description

Properties

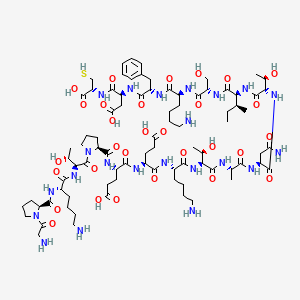

Molecular Formula |

C84H136N22O30S |

|---|---|

Molecular Weight |

1966.2 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C84H136N22O30S/c1-7-41(2)64(80(131)99-55(39-107)77(128)92-47(21-11-14-30-85)69(120)97-52(35-46-19-9-8-10-20-46)74(125)98-54(37-63(117)118)75(126)100-56(40-137)84(135)136)101-82(133)66(44(5)109)103-76(127)53(36-59(89)111)96-68(119)42(3)90-81(132)65(43(4)108)102-72(123)48(22-12-15-31-86)91-70(121)50(26-28-61(113)114)93-71(122)51(27-29-62(115)116)95-79(130)58-25-18-34-106(58)83(134)67(45(6)110)104-73(124)49(23-13-16-32-87)94-78(129)57-24-17-33-105(57)60(112)38-88/h8-10,19-20,41-45,47-58,64-67,107-110,137H,7,11-18,21-40,85-88H2,1-6H3,(H2,89,111)(H,90,132)(H,91,121)(H,92,128)(H,93,122)(H,94,129)(H,95,130)(H,96,119)(H,97,120)(H,98,125)(H,99,131)(H,100,126)(H,101,133)(H,102,123)(H,103,127)(H,104,124)(H,113,114)(H,115,116)(H,117,118)(H,135,136)/t41-,42-,43+,44+,45+,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,64-,65-,66-,67-/m0/s1 |

InChI Key |

OSEGVIZGHKUIEA-SZLUSFKNSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]3CCCN3C(=O)CN |

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C2CCCN2C(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)CN |

Origin of Product |

United States |

Molecular Architecture and Isoform Specific Characteristics of Pkcβ

Structural Domains and Their Functional Significance

The structure of PKCβ is organized into distinct domains, each with specific functional roles that collectively govern the enzyme's regulation and catalytic activity. nih.gov The regulatory domain acts as an inhibitor in the enzyme's resting state, while the catalytic domain is responsible for substrate phosphorylation upon activation. wikipedia.orgresearchgate.net

The N-terminal regulatory domain of PKCβ contains several key elements that are essential for its allosteric regulation. nih.gov These include a pseudosubstrate autoinhibitory region, and two membrane-targeting modules known as the C1 and C2 domains. nih.govucsd.edu The interplay between these elements maintains the enzyme in an inactive conformation until the appropriate second messengers are present. nih.gov

In its inactive state, PKCβ is maintained in a conformationally restricted state by a pseudosubstrate sequence located in its regulatory domain. nih.govresearchgate.net This region, encompassing amino acid residues 19-36, mimics a true substrate but lacks a phosphorylatable serine or threonine residue, featuring an alanine (B10760859) at the phosphoacceptor site instead. nih.govnih.gov It binds to the active site of the catalytic domain, effectively blocking substrate access and preventing phosphorylation. wikipedia.orgresearchgate.net The synthetic peptide corresponding to this region acts as a potent competitive inhibitor of PKC. nih.gov Activation of PKCβ requires the removal of this pseudosubstrate from the catalytic cleft, a conformational change initiated by the binding of cofactors to the C1 and C2 domains. ucsd.edu

The C1 domain, present in all PKC isoforms, serves as the binding site for diacylglycerol (DAG) and its functional analogs, the tumor-promoting phorbol (B1677699) esters. nih.govwikipedia.org In conventional PKCs like PKCβ, the C1 domain consists of two tandem, cysteine-rich zinc-finger-like motifs, termed C1A and C1B. nih.govnih.gov Each motif is approximately 50 amino acids long and coordinates two zinc ions, which are essential for maintaining the structural integrity required for ligand binding. wikipedia.org

The binding of DAG or phorbol esters to the C1 domain recruits PKCβ to the cell membrane, a critical step in its activation. biorxiv.orgnih.gov The C1A and C1B domains, however, are not functionally equivalent and can display different affinities for ligands. nih.govnih.gov For instance, in PKCα and PKCβII, the C1B domain's affinity for DAG is too weak to significantly contribute to membrane binding under physiological conditions. nih.gov In contrast, the C1A domain has a higher affinity for DAG. nih.gov Interestingly, phorbol esters can activate these isoforms through high-affinity interactions at the C1B domain. nih.gov The affinity of the C1 domain for DAG is also influenced by specific amino acid residues; a key tryptophan residue found in the C1 domains of novel PKCs confers a much higher affinity for DAG compared to the corresponding tyrosine residue in the C1b domain of conventional PKCs like PKCβ. ucsd.edu

| Domain | Ligand | Binding Characteristics | Functional Significance |

|---|---|---|---|

| C1A | Diacylglycerol (DAG) | High affinity; plays a primary role in DAG-dependent activation. nih.gov | Initiates membrane translocation and activation in response to physiological DAG levels. nih.gov |

| C1B | Diacylglycerol (DAG) | Low affinity; does not significantly contribute to membrane binding at physiological DAG concentrations. nih.gov | Less responsive to physiological DAG, but can be targeted by pharmacological agents. nih.govnih.gov |

| C1B | Phorbol Esters | High affinity. nih.gov | Mediates potent activation by phorbol esters, which are valuable research tools and potent tumor promoters. biorxiv.orgnih.gov |

The C2 domain of conventional PKCs, including PKCβ, functions as a Ca²⁺-dependent membrane-targeting module. nih.govucsd.edu This domain is critical for the initial translocation of the enzyme from the cytosol to the cell membrane in response to elevated intracellular Ca²⁺ levels. nih.gov The structure of the C2 domain features a core eight-stranded anti-parallel β-barrel. nih.govembopress.org

Upon an increase in intracellular Ca²⁺ concentration, Ca²⁺ ions bind to a pocket within the C2 domain. ucsd.eduembopress.org This binding event induces a conformational change that allows the C2 domain to interact with negatively charged phospholipids (B1166683) in the cell membrane, particularly phosphatidylserine (B164497) (PS). ucsd.edunih.gov Structural studies have revealed that calcium ions act as a bridge, directly coordinating the C2 domain to the phosphoryl group of phosphatidylserine. nih.govembopress.org This interaction is further stabilized by hydrogen bonds and hydrophobic interactions between the C2 domain and the phospholipid. nih.govnih.gov This initial, Ca²⁺-driven membrane tethering is a prerequisite for the subsequent binding of the C1 domain to DAG, leading to the full activation of the enzyme. nih.gov

The catalytic domain of PKCβ, located in the C-terminal half of the protein, possesses the kinase activity responsible for phosphorylating serine and threonine residues on substrate proteins. wikipedia.org Its structure is highly conserved among protein kinases and consists of a bilobal fold, with a smaller N-terminal lobe primarily composed of β-sheets and a larger C-terminal lobe that is predominantly α-helical. wikipedia.org The ATP-binding site and the substrate-binding cleft are situated in the groove between these two lobes. wikipedia.org

The activity of the catalytic domain is critically regulated by phosphorylation at three key sites, a process essential for the maturation and catalytic competence of the enzyme. wikipedia.orgacs.org These sites are:

The Activation Loop: Phosphorylation at this site (Threonine-500 in PKCβII) is a hallmark of kinase activation, stabilizing the loop in a conformation that permits substrate binding and catalysis. researchgate.netacs.orgnih.gov

The Turn Motif: Located in the V5 region, phosphorylation at this site (Threonine-641 in both PKCβI and PKCβII) contributes to the stability of the catalytic domain. researchgate.netacs.orgnih.gov

The Hydrophobic Motif: Phosphorylation at this site (Serine-660 in PKCβII) is also crucial for stabilizing the active conformation of the enzyme. researchgate.netacs.orgnih.gov

In conventional PKCs, the phosphorylation of the turn and hydrophobic motifs is typically achieved through autophosphorylation. nih.gov The fully phosphorylated catalytic domain is catalytically competent, but its activity remains suppressed by the regulatory domain until activation signals are received. acs.org

| Phosphorylation Motif | Residue in PKCβII | Function |

|---|---|---|

| Activation Loop | Thr500 | Stabilizes the active site conformation for substrate binding. researchgate.netnih.gov |

| Turn Motif | Thr641 | Contributes to the stability of the catalytic domain. researchgate.netnih.gov |

| Hydrophobic Motif | Ser660 | Stabilizes the active conformation of the enzyme. researchgate.netnih.gov |

Regulatory Domain Elements

Isoform-Specific Structural Variations (PKCβI vs. PKCβII)

The PKCβI and PKCβII isoforms are generated from the alternative splicing of a single gene. nih.govnih.gov This process results in the two proteins being identical except for their C-terminal V5 regions. nih.gov Specifically, they differ in the last ~50 amino acids at their C-termini. nih.gov This variation in the V5 domain, while seemingly minor, is significant because this region contains the turn motif and the hydrophobic phosphorylation motif and imparts distinct functional properties to the two isoforms. nih.govnih.gov These structural differences in the V5 domain lead to distinct subcellular localizations and have been linked to unique cellular functions, allowing for differential regulation and signaling outputs from a single gene. nih.gov

Differential C-Terminal Sequences and Their Implications

The primary distinction between PKCβI and PKCβII lies in their C-terminal regions. nih.gov While they share a high degree of homology throughout most of their structure, their final ~50 amino acid residues at the C-terminus differ. nih.gov This variation in the C-terminal tail has significant implications for the regulation and function of these isoforms. For instance, phosphorylation within this region can influence the enzyme's catalytic activity and subcellular localization. nih.gov The structure of the PKCβII catalytic domain has been solved, revealing a well-defined conformation with key phosphorylated residues that are crucial for its activated state. acs.org These C-terminal differences are believed to be a key determinant of the isoform-specific roles observed for PKCβI and PKCβII in various cellular processes.

Table 1: Comparison of Human PKCβI and PKCβII Isoforms

| Feature | PKCβI | PKCβII |

|---|---|---|

| Amino Acid Length | 671 | 673 |

| UniProt ID | P05771-2 | P05771-1 |

| C-terminal distinction | Differs in the last ~50 amino acids from PKCβII | Differs in the last ~52 amino acids from PKCβI |

This table provides a summary of the key molecular differences between the two main isoforms of PKCβ.

Impact of Isoform Differences on Subcellular Localization and Interaction Partners

The distinct C-terminal sequences of PKCβI and PKCβII play a significant role in dictating their subcellular localization and their interactions with other proteins. physiology.org Upon activation, both isoforms translocate from the cytosol to the plasma membrane. nih.gov However, their subsequent distribution within the cell and their association with specific cellular compartments and binding partners can differ, leading to distinct functional outcomes. physiology.orgfrontiersin.org

For example, PKCβII has been shown to translocate to the nuclear membrane upon activation in some cell types, a localization that may not be as prominent for PKCβI. nih.gov This differential localization allows each isoform to access and phosphorylate a unique set of substrates.

The interaction with specific anchoring and scaffolding proteins, known as Receptors for Activated C-Kinase (RACKs), is a crucial mechanism for targeting PKC isoforms to specific subcellular locations. nih.gov While a specific RACK has been identified for PKCβ, the precise differences in RACK interactions between PKCβI and PKCβII are still under investigation. These isoform-specific interactions are critical for mediating the distinct signaling pathways regulated by each isoform. For instance, PKCβI has been shown to interact with Bruton's tyrosine kinase (Btk), which is important for signaling in mast cells. frontiersin.org In contrast, PKCβII has been implicated in the phosphorylation of the retinoblastoma (Rb) protein in endothelial cells. nih.gov

These isoform-specific localizations and interactions are fundamental to the diverse and sometimes opposing roles of PKCβI and PKCβII in cellular processes such as cell growth, differentiation, and apoptosis. nih.gov

Table 2: Selected Interaction Partners of PKCβ Isoforms

| Interacting Protein | PKC Isoform(s) | Cellular Function/Pathway |

|---|---|---|

| Bruton's tyrosine kinase (Btk) | PKCβI | JNK signaling and cytokine gene expression in mast cells |

| Retinoblastoma (Rb) protein | PKCβII | Regulation of endothelial cell proliferation |

| CARD11/CARMA1 | PKCβ | B-cell receptor signaling and NF-κB activation |

| Histone H3 | PKCβ | Androgen receptor-dependent transcription |

| SHC1 (p66Shc isoform) | PKCβ | Oxidative stress-induced apoptosis |

This table highlights some of the proteins that interact with PKCβ isoforms, illustrating the diverse cellular processes they regulate.

Compound Names Mentioned:

Protein Kinase C (beta) Peptide

Bruton's tyrosine kinase (Btk)

Retinoblastoma (Rb) protein

CARD11/CARMA1

Histone H3

SHC1 (p66Shc isoform)

Mechanisms of Protein Kinase C Beta Regulation and Activation

Ligand-Dependent Activation Pathways

The activation of PKCβ from its dormant, cytosolic state to its active, membrane-bound form is initiated by the generation of specific signaling molecules, or ligands, at the plasma membrane. This process is primarily driven by the coordinated action of calcium ions and diacylglycerol, which are produced in response to extracellular stimuli. nih.govmdpi.com

Diacylglycerol (DAG) is a critical lipid second messenger that directly triggers the activation of conventional and novel PKC isoforms. nih.govnih.gov In its inactive state, the pseudosubstrate region of PKCβ occupies the substrate-binding cavity, effectively autoinhibiting the enzyme. nih.gov The generation of DAG within the inner leaflet of the plasma membrane creates a high-affinity binding site for the C1 domain of PKCβ. mdpi.com The binding of DAG induces a conformational change that recruits PKCβ to the membrane and releases the pseudosubstrate from the active site, partially relieving autoinhibition. mdpi.comnih.gov

The activity of PKCβ is also dependent on the presence of specific phospholipids (B1166683), most notably phosphatidylserine (B164497) (PS). nih.govnih.gov PS is a major component of the inner plasma membrane and serves as a crucial cofactor for PKC activation. The initial, calcium-dependent translocation of PKCβ to the membrane is stabilized by the interaction of its C2 domain with these anionic phospholipids. This interaction correctly orients the enzyme at the membrane, facilitating its subsequent binding to DAG and full activation. nih.gov

Table 1: Key Lipid Molecules in PKCβ Activation

| Molecule | Type | Role in PKCβ Activation |

|---|---|---|

| Diacylglycerol (DAG) | Second Messenger | Binds to the C1 domain, recruits PKCβ to the membrane, and relieves pseudosubstrate inhibition. mdpi.comnih.gov |

| Phosphatidylserine (PS) | Phospholipid | Acts as a cofactor, stabilizing the membrane association of PKCβ via the C2 domain. nih.govnih.gov |

As a conventional PKC isoform, PKCβ requires calcium ions (Ca²⁺) for its activation. wikipedia.orgbio-rad.com Extracellular signals that activate G-protein coupled receptors or receptor tyrosine kinases lead to the activation of Phospholipase C (PLC). nih.gov PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: DAG and inositol (B14025) 1,4,5-trisphosphate (IP₃). bio-rad.comsmpdb.cayoutube.com

While DAG remains in the membrane, IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol. bio-rad.comnih.govyoutube.com This transient increase in intracellular Ca²⁺ concentration is detected by the C2 domain of PKCβ. mdpi.comnih.gov The binding of Ca²⁺ to the C2 domain induces a conformational change, altering its surface charge from negative to positive and promoting its rapid translocation from the cytosol to the plasma membrane through electrostatic interactions with negatively charged phospholipids like phosphatidylserine. nih.gov This Ca²⁺-dependent membrane targeting is the initial step that brings PKCβ into proximity with its other essential activator, DAG. mdpi.comnih.gov

The activation of PKCβ is frequently initiated by signals transmitted through G-protein coupled receptors (GPCRs). bio-rad.comsmpdb.ca This signaling cascade represents a major pathway for converting external stimuli into intracellular responses. The process begins when a ligand, such as a hormone or neurotransmitter, binds to and activates a GPCR. smpdb.cayoutube.com

This activation causes the receptor to engage a heterotrimeric G-protein, specifically one of the Gq/11 family. bio-rad.com The G-protein then exchanges its bound guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP), leading to its dissociation into an active Gαq/11 subunit and a Gβγ complex. bio-rad.comyoutube.comyoutube.com The activated Gαq/11 subunit then binds to and activates Phospholipase C-beta (PLCβ). bio-rad.comnih.gov Activated PLCβ proceeds to hydrolyze PIP₂ at the plasma membrane, generating DAG and IP₃. nih.govsmpdb.ca As described previously, these two second messengers then act in concert to recruit and fully activate PKCβ at the membrane. bio-rad.comnih.gov

Post-Translational Modifications Governing PKCβ Activity

Beyond ligand-dependent mechanisms, the functional competence of PKCβ is critically dependent on a series of post-translational modifications (PTMs), which are covalent changes to the protein after its synthesis. wikipedia.orgnih.gov These modifications, primarily phosphorylation, are essential for the maturation of the enzyme and for priming it to respond to activating signals.

For PKCβ to become catalytically competent, it must undergo an ordered series of phosphorylation events at three key sites within its catalytic domain. wikipedia.orgnih.gov These priming phosphorylations are crucial for stabilizing the active conformation of the enzyme.

Activation Loop Phosphorylation : The first and essential phosphorylation occurs on a threonine residue within the activation loop (Thr-500 in PKCβII). nih.gov This phosphorylation is a prerequisite for catalytic activity and is thought to be mediated by another kinase, although the precise upstream kinase is still under investigation. nih.gov This event helps to correctly align residues in the catalytic site. nih.gov

Turn Motif Phosphorylation : Following activation loop phosphorylation, a threonine residue in the turn motif (Thr-641 in PKCβII) is phosphorylated. nih.gov This phosphorylation is believed to be an autophosphorylation event, meaning the enzyme phosphorylates itself. Mutation of this site can be compensated for by phosphorylation at other nearby sites, resulting in a functional protein. nih.gov

Once fully phosphorylated, the "mature" PKCβ is catalytically competent but remains in an autoinhibited state until activated by Ca²⁺ and DAG. nih.gov

Table 2: Key Phosphorylation Sites in PKCβII Maturation

| Phosphorylation Site | Residue (PKCβII) | Function | Reference |

|---|---|---|---|

| Activation Loop | Threonine-500 | Essential for catalytic activity; aligns the active site. | nih.gov |

| Turn Motif | Threonine-641 | Autophosphorylation site; contributes to enzyme function. | nih.gov |

The transition of PKCβ from an inactive to a fully active state is driven by a series of significant conformational changes. nih.govresearchgate.net In its immature, unphosphorylated state, PKCβ exists in an "open" conformation. nih.gov

Following the ordered phosphorylation events, the mature PKCβ adopts a "closed," autoinhibited conformation. nih.govnih.gov In this state, the pseudosubstrate domain is securely bound to the substrate-binding cavity, preventing enzymatic activity. The ligand-binding C1 domain is also masked, which tunes the enzyme's affinity for DAG, preventing spurious activation. nih.gov

The activation process reverses this inhibition through further conformational changes:

Initial Membrane Docking : An increase in intracellular Ca²⁺ leads to its binding to the C2 domain. This induces a conformational change that unmasks the C2 domain's membrane-binding interface, driving the enzyme's translocation to the plasma membrane. nih.gov

Full Activation : At the membrane, the enzyme encounters DAG. The binding of DAG to the C1 domain, coupled with the Ca²⁺-mediated membrane association, causes a major conformational rearrangement. mdpi.com This change dislodges the pseudosubstrate from the active site cleft. nih.gov The release of this autoinhibitory constraint fully exposes the catalytic site, allowing PKCβ to phosphorylate its target substrates. nih.gov

This multi-step process involving both ligand binding and phosphorylation-induced conformational changes ensures that PKCβ activity is tightly coupled to specific upstream signals, providing a precise mechanism for cellular regulation. nih.gov

Protein-Protein Interactions in PKCβ Regulation

The precise control of Protein Kinase C beta (PKCβ) activity is not solely dependent on second messengers but is intricately managed through a network of protein-protein interactions. These interactions are crucial for targeting the kinase to specific subcellular locations, bringing it into proximity with its substrates, and modulating its catalytic activity. This spatial and temporal regulation is achieved through interactions with specific anchoring and scaffold proteins.

A critical family of proteins involved in the regulation of PKC are the Receptors for Activated C Kinase (RACKs). mdpi.com RACKs are intracellular proteins that selectively bind to activated PKC isozymes, anchoring them to specific subcellular compartments. mdpi.comnih.gov This binding is essential for the translocation of PKC from the cytosol to membranes or other cellular structures, a hallmark of its activation.

The best-characterized RACK for PKCβ is RACK1. mdpi.com Originally identified through its interaction with activated PKCβ, RACK1 is a 36-kDa protein composed of seven WD40 repeats. csic.es It binds selectively to the activated conformation of PKCβ, particularly the PKCβII splice variant. mdpi.comnih.gov This interaction is not merely a tethering mechanism; it is a crucial step in mediating the downstream effects of PKCβ. For instance, in platelets, RACK1 facilitates the interaction between activated PKCβ and the integrin αIIbβ3, which is necessary for platelet spreading on fibrinogen. csic.es While the interaction between PKCβ and the integrin is dependent on integrin engagement, the association between RACK1 and the integrin appears to be constitutive. csic.es

Studies have shown that peptides derived from sequences within the C2 domain of PKCβ can inhibit the binding of PKCβ to RACKs. mdpi.comnih.gov This demonstrates the specificity of the interaction and provides a tool for investigating the functional consequences of this binding. The translocation and anchoring of PKCβII by RACK1 are implicated in various cellular processes, including cardiac hypertrophy, where increased PKCβII-RACK1 interactions are observed. nih.gov

Beyond RACKs, other proteins can serve as anchors for PKCβ. For example, studies in platelets have demonstrated that PKCβ co-immunoprecipitates with the integrin αIIbβ3 upon cell adhesion to fibrinogen, suggesting the integrin itself can act as a docking site or part of a larger anchoring complex. csic.es This interaction is functionally significant, as PKC inhibitors block the recruitment of PKCβ to the integrin and subsequent cell spreading. csic.es

Table 1: Key Anchoring Protein Interactions with PKCβ

| Interacting Protein | PKCβ Isoform | Cellular Context | Functional Consequence |

| RACK1 | PKCβII | Platelets, Heart | Anchors activated PKCβII to specific locations, mediates platelet spreading, implicated in cardiac hypertrophy. mdpi.comcsic.esnih.gov |

| Integrin αIIbβ3 | PKCβ | Platelets | Recruits PKCβ upon fibrinogen binding, required for platelet spreading. csic.es |

Scaffold proteins are central to organizing signaling pathways by physically assembling multiple components of a cascade, thereby ensuring signaling efficiency and specificity. ucsf.eduyoutube.com They act as hubs that can localize kinases with their substrates and regulators, prevent unwanted crosstalk between pathways, and even allosterically modulate enzyme activity. ucsf.edunih.gov

In the context of PKCβ, scaffold proteins are vital for determining isozyme localization and substrate specificity. mdpi.com While RACKs are a specific class of anchoring proteins, a broader range of scaffold proteins interacts with PKC isozymes to control their function. For example, the C1A domain of PKCβ has been shown to be critical for interactions with binding partners like pericentrin, a scaffold protein of the centrosome. mdpi.com This interaction localizes PKCβ to a specific subcellular structure, presumably to phosphorylate substrates involved in centrosome function.

The function of scaffold proteins is not just to tether but also to regulate. They can hold a kinase in a signaling-competent conformation or sequester it away from potential substrates. youtube.comnih.gov For PKC isozymes in general, scaffold proteins can play a role in coordinating feedback loops. youtube.com By bringing together a kinase and its downstream targets, a scaffold can facilitate efficient signal transmission. Conversely, it can also bring a phosphatase into the complex to terminate the signal. The interaction of PKCβ with specific scaffolds ensures that its potent catalytic activity is directed only toward appropriate targets in response to specific upstream signals. ucsf.edu

Endogenous Regulatory Mechanisms of PKCβ Activity in Cellular Contexts

Within the cell, the activity of PKCβ is tightly controlled by a variety of endogenous mechanisms beyond its initial activation by diacylglycerol (DAG) and Ca²⁺. These regulatory processes ensure that the kinase's function is appropriately tuned to the cell's physiological state.

One key regulatory mechanism is its interaction with lipids. A high-fat diet has been shown to induce the expression of PKCβ in white adipose tissue, suggesting a role for this kinase as a "diet-sensitive" metabolic sensor. nih.gov This induction can disrupt mitochondrial homeostasis and contribute to adipose dysfunction. nih.gov

Oxidative stress represents another crucial endogenous regulatory mechanism. The regulatory domain of PKCβ contains zinc finger structures rich in cysteine residues, making them susceptible to redox regulation. nih.gov Oxidants can modify these structures, leading to the relief of autoinhibition and resulting in a catalytically active form of PKCβ even in the absence of Ca²⁺ and phospholipids. nih.govnih.gov This activation of PKCβ by oxidative stress can, in turn, induce the phosphorylation of other signaling proteins, such as p66Shc, linking PKCβ to mitochondrial dysfunction and the cellular stress response. nih.gov

Furthermore, PKCβ activity is regulated by its interplay with other signaling pathways. In the context of hepatic glucose metabolism, PKCβ has been shown to regulate the expression of glucokinase (GK) and the stability of the transcription factor FoxO1. nih.gov PKCβ deficiency leads to an increase in GK expression and a reduction in FoxO1 levels, thereby impacting hepatic glycogen (B147801) synthesis. nih.gov This suggests that PKCβ is a key node in the network that controls energy homeostasis, acting independently of the canonical Akt/GSK3β signaling axis in some contexts. nih.gov Regulation also occurs through dephosphorylation by phosphatases like PHLPP1 and PHLPP2, which interact with and dephosphorylate PKCβ, thus terminating its signal. genecards.org

Table 2: Endogenous Regulatory Mechanisms of PKCβ

| Regulatory Mechanism | Effector/Molecule | Cellular Context | Effect on PKCβ |

| Lipid Levels | High-fat diet | Adipose Tissue | Induces PKCβ expression. nih.gov |

| Oxidative Stress | Reactive Oxygen Species | Various | Activates PKCβ by modifying the regulatory domain, independent of Ca²⁺/phospholipids. nih.govnih.gov |

| Protein Stability | FoxO1 | Liver | PKCβ enhances FoxO1 protein stability. nih.gov |

| Dephosphorylation | PHLPP1, PHLPP2 | Various | Interact with and dephosphorylate PKCβ to terminate signaling. genecards.org |

Compound and Protein Index

| Name | Class |

| Akt | Protein Kinase |

| Diacylglycerol (DAG) | Lipid Second Messenger |

| FoxO1 | Transcription Factor |

| Glucokinase (GK) | Enzyme |

| GSK3β | Protein Kinase |

| Integrin αIIbβ3 | Protein (Integrin) |

| p66Shc | Adapter Protein |

| Pericentrin | Scaffold Protein |

| PHLPP1 | Protein Phosphatase |

| PHLPP2 | Protein Phosphatase |

| Protein Kinase C beta (PKCβ) | Protein Kinase |

| RACK1 | Anchoring Protein |

Substrates and Downstream Signaling Cascades Mediated by Pkcβ

Identification and Characterization of PKCβ Substrates

The identification and characterization of PKCβ substrates are fundamental to understanding its diverse cellular functions. These substrates range from enzymes involved in metabolic pathways to transcription factors that regulate gene expression and structural proteins that maintain cellular integrity.

Enzymes as Phosphorylation Targets (e.g., Glycogen (B147801) Synthase Kinase, ERK)

PKCβ is known to phosphorylate and thereby regulate the activity of several key enzymes. One notable example is its role in the phosphorylation of enzymes within the Mitogen-Activated Protein Kinase (MAPK) pathway, such as Extracellular signal-regulated kinases (ERK). nih.govnih.gov The activation of PKC can stimulate the MAPK cascade, which involves a series of kinases that sequentially phosphorylate and activate one another. nih.govnumberanalytics.com This cascade ultimately leads to the phosphorylation of target proteins like ERK, influencing cellular processes such as proliferation, differentiation, and apoptosis. numberanalytics.com

Furthermore, PKCβ has been implicated in metabolic regulation through its influence on glycolytic enzymes. For instance, in B-cells, PKCβ is essential for the upregulation of key glycolytic genes, including Hexokinase 2 (HK2) and Pyruvate Kinase M2 (PKM2), following B-cell receptor engagement. portlandpress.com This highlights the role of PKCβ in metabolic reprogramming.

Transcription Factors as Direct or Indirect Targets (e.g., NF-κB, ATF2, ZEB)

PKCβ plays a significant role in regulating the activity of various transcription factors, either directly through phosphorylation or indirectly by activating upstream kinases. A prominent example is the Nuclear Factor-kappa B (NF-κB) pathway. In B-cells, PKCβ is critical for the activation of the IκB kinase (IKK) complex. nih.govembopress.org Specifically, PKCβ-dependent phosphorylation of IKKα is a key step leading to the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκB. nih.govnih.gov This allows NF-κB to translocate to the nucleus and activate the transcription of target genes involved in cell survival and immune responses. embopress.orgnih.gov

Activating Transcription Factor 2 (ATF2) is another transcription factor influenced by PKCβ signaling. ATF2 is a known substrate of the p38 MAPK and JNK pathways, which can be activated by PKC. ucla.edu Therefore, PKCβ can indirectly regulate ATF2 activity and its downstream transcriptional targets. The involvement of PKCβ with the transcription factor ZEB (Zinc Finger E-box Binding Homeobox) is less directly characterized in the provided context, but given the extensive network of PKC signaling, potential indirect regulatory connections exist.

Structural Proteins and Ion Channels as Phosphorylation Substrates (e.g., Vimentin (B1176767), Kvβ2, L-type Ca2+ channels, SLC2A1/GLUT1)

PKCβ also targets structural proteins and ion channels, thereby influencing cell structure, motility, and ion homeostasis. While direct phosphorylation of vimentin by PKCβ is not explicitly detailed in the provided search results, PKC isoforms are known to phosphorylate intermediate filament proteins, suggesting a potential role.

Regarding ion channels, while a direct link to Kvβ2 and L-type Ca2+ channels is not specified for PKCβ in the search results, the broader PKC family is known to modulate the function of various ion channels.

A well-documented substrate of PKC is the glucose transporter GLUT1, encoded by the SLC2A1 gene. PKC phosphorylates GLUT1 at Serine 226. nih.govnih.gov This phosphorylation event is crucial for the rapid increase in glucose uptake and the enhanced localization of GLUT1 to the cell surface. nih.govnih.gov Notably, some mutations that cause GLUT1 deficiency syndrome disrupt this PKC phosphorylation site, leading to impaired glucose transport. nih.govnih.gov

Engagement in Core Cellular Signaling Pathways

PKCβ does not operate in isolation but is intricately integrated into major cellular signaling networks. Its activation can trigger cascades of events that have profound effects on cell fate and function.

Mitogen-Activated Protein Kinase (MAPK) Cascades (ERK1/2, JNK, p38)

PKC activation is a significant upstream event for the three major MAPK cascades: ERK1/2, JNK, and p38. nih.govnih.govresearchgate.net These pathways are tiered kinase cascades where a MAPKKK activates a MAPKK, which in turn activates a MAPK. numberanalytics.com The activation of PKC can lead to the stimulation of these cascades, which regulate a wide range of cellular processes, including cell proliferation, differentiation, inflammation, and apoptosis. nih.gov For example, in the context of hyperglycemia-induced cardiovascular complications, the PKC-MAPK signaling axis is implicated in promoting oxidative stress, inflammation, and cardiac remodeling. nih.govnih.gov

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway Integration

The PI3K/Akt signaling pathway is another critical network with which PKCβ interacts. The relationship can be both synergistic and antagonistic depending on the specific PKC isoform and cellular context. For instance, some PKC isoforms can activate PI3K. nih.gov Conversely, in certain contexts, such as in endothelial cells, overexpression of PKCβ has been shown to inhibit insulin-stimulated Akt phosphorylation and its downstream effects. diabetesjournals.org This suggests a negative regulatory role for PKCβ on the PI3K/Akt pathway in specific settings. The PI3K/Akt pathway itself is a crucial regulator of cell survival, growth, and metabolism, and its activation involves the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and the subsequent recruitment and activation of Akt. youtube.comyoutube.comyoutube.com The crosstalk between PKCβ and the PI3K/Akt pathway highlights the complexity of cellular signaling networks.

Nuclear Factor Kappa B (NF-κB) Activation Pathway

Protein Kinase Cβ (PKCβ) plays a crucial role in the activation of the Nuclear Factor Kappa B (NF-κB) transcription factor, a key regulator of immune responses, inflammation, and cell survival. nih.gov The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex, consisting of catalytic subunits IKKα and IKKβ and a regulatory subunit IKKγ (NEMO), phosphorylates IκB proteins. spandidos-publications.comnih.gov This phosphorylation event targets IκB for ubiquitination and subsequent degradation by the proteasome, allowing NF-κB dimers to translocate to the nucleus and activate gene transcription. spandidos-publications.comnih.gov

In B cells, signaling through the B cell antigen receptor (BCR) potently activates NF-κB, a process critically dependent on PKCβ. nih.govnih.gov PKCβ is activated downstream of the BCR and is essential for the subsequent activation of the IKK complex. nih.govoup.com Specifically, PKCβ has been shown to selectively control the phosphorylation of IKKα. nih.gov This is significant as impaired IKKα phosphorylation and subsequent defective NF-κB induction are observed in PKCβ-deficient B cells, leading to a reduced lifespan of these cells. nih.gov

The mechanism by which PKCβ regulates IKK activation involves the scaffold protein CARMA1 (caspase recruitment domain-containing protein 11). nih.govscite.ai Upon BCR stimulation, PKCβ phosphorylates CARMA1. nih.govnih.gov This phosphorylation event is a critical step that facilitates the recruitment of other key signaling molecules to CARMA1, including the IKK complex and TGFβ-activated kinase 1 (TAK1). nih.gov The PKCβ-mediated phosphorylation of CARMA1 brings TAK1 and the IKK complex into close proximity, enabling TAK1 to phosphorylate and activate the IKK complex. nih.govscite.ai Therefore, PKCβ acts as a vital upstream regulator in the assembly of the CARMA1-Bcl10-MALT1 (CBM) signalosome, which is essential for NF-κB activation in B cells.

Furthermore, another protein kinase, PKK (Protein kinase C-associated kinase), has been identified as an interacting partner of PKCβ. spandidos-publications.com PKK can induce the activation of both IKKα and IKKβ by phosphorylating them on their activation loop serine residues. spandidos-publications.com This suggests that PKCβ may also indirectly regulate IKK activation through its interaction with and potential regulation of PKK. spandidos-publications.com

It is important to note that the role of PKCβ in NF-κB activation appears to be largely specific to BCR signaling, with a lesser impact on other NF-κB activating pathways, such as those initiated by CD40. nih.gov This specificity highlights the intricate and context-dependent nature of PKCβ's function in cellular signaling.

Wnt Signaling Pathway Crosstalk

The crosstalk between Protein Kinase Cβ (PKCβ) and the Wnt signaling pathway is an area of ongoing investigation, with evidence suggesting a modulatory role for PKC isoforms in this critical developmental and homeostatic pathway. The canonical Wnt pathway is centered on the regulation of β-catenin levels. In the absence of a Wnt ligand, a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK-3β) phosphorylates β-catenin, targeting it for proteasomal degradation. youtube.comyoutube.comyoutube.com Binding of a Wnt ligand to its receptor Frizzled and co-receptor LRP5/6 leads to the inactivation of the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription. youtube.comyoutube.com

While direct, extensive research on the specific role of PKCβ in Wnt signaling is less abundant, studies on the broader PKC family indicate points of interaction. For instance, some research suggests that PKC-mediated phosphorylation of β-catenin at N-terminal serine residues can promote its degradation, thereby negatively regulating the Wnt/β-catenin pathway. nih.gov However, other studies have implicated different PKC isoforms in the activation of the Wnt pathway. For example, PKCδ has been shown to be essential for the function of Dishevelled (Dvl), a key scaffold protein in Wnt signaling, in a non-canonical Wnt pathway. nih.govnih.gov Experiments constructing dominant-negative mutants of PKCα and PKCβ suggested they did not have the same essential function as PKCδ in this specific non-canonical pathway in Xenopus embryos. nih.gov

Interestingly, some studies have shown that Wnt agonists can induce PKC-mediated phosphorylation of GSK-3β. nih.gov In colon cancer cells, this phosphorylation was found to be mediated by PKCζ and actually enhanced GSK-3β activity. nih.gov This highlights the complexity of PKC's role, which can be isoform-specific and cell-type dependent. While the precise role of PKCβ in modulating GSK-3β activity within the Wnt pathway is not fully elucidated, the established ability of other PKC isoforms to phosphorylate this key kinase suggests a potential point of crosstalk.

Furthermore, the Dishevelled-associating protein Daple has been shown to regulate the non-canonical Wnt/Rac pathway and cell motility by interacting with Dishevelled and an atypical PKC isoform. researchgate.net Although this does not directly implicate PKCβ, it underscores the theme of PKC involvement in the intricate regulation of Wnt signaling through interactions with core components like Dishevelled.

Modulation of Secondary Messenger Systems

Protein Kinase Cβ (PKCβ) plays a significant role in modulating intracellular signaling by influencing the levels and actions of key secondary messengers, most notably calcium ions (Ca²⁺) and diacylglycerol (DAG).

The activation of conventional PKC isoforms, including PKCβ, is itself dependent on these secondary messengers. Following the stimulation of cell surface receptors, phospholipase C (PLC) is activated, which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and DAG. nih.govyoutube.com IP₃ triggers the release of Ca²⁺ from intracellular stores, such as the endoplasmic reticulum. nih.gov The concurrent increase in intracellular Ca²⁺ and the presence of DAG at the membrane leads to the recruitment and activation of PKCβ. nih.gov

Once activated, PKCβ can, in turn, regulate Ca²⁺ signaling in a feedback loop. Research has shown that PKCβ can interact with and phosphorylate Stromal Interaction Molecule 1 (Stim1), a key protein that senses Ca²⁺ levels in the endoplasmic reticulum and initiates store-operated calcium entry (SOCE). nih.gov The phosphorylation of Stim1 by PKCβ appears to have a repressive effect on SOCE, thereby downregulating Ca²⁺ entry into the cell. nih.gov This suggests that PKCβ acts as a fine-tuning switch, where initial Ca²⁺ signals contribute to its activation, and subsequently, activated PKCβ helps to moderate the calcium influx. This negative feedback is crucial to prevent cellular stress that could arise from prolonged and excessive intracellular Ca²⁺ levels. nih.gov In the context of synaptic transmission, PKCβ has been identified as a Ca²⁺ sensor for post-tetanic potentiation (PTP), a form of short-term plasticity. This function requires the binding of Ca²⁺ to the C2 domain of PKCβ. elifesciences.org

PKCβ also modulates signaling pathways that are intertwined with other secondary messengers like cyclic AMP (cAMP). The transcription factor cAMP response element-binding protein (CREB) is a key downstream target of the cAMP pathway, but its phosphorylation and activation can also be regulated by PKC. nih.govnih.gov Activation of PKC can lead to the phosphorylation of CREB, and this effect can be mediated through downstream kinases such as calcium/calmodulin-dependent protein kinases (CaMKs) and the mitogen-activated protein kinase (MAPK) cascade. nih.govnih.govresearchgate.net This indicates a point of convergence where PKCβ can influence the transcriptional outcomes typically associated with cAMP signaling.

Furthermore, the generation of DAG, the primary activator of PKCβ, is a central event in lipid-based signaling. PKCβ's activation by DAG places it at a critical juncture in pathways that regulate glucose and lipid metabolism. nih.gov Aberrant activation of PKC isoforms due to elevated DAG levels is associated with the development of metabolic diseases. nih.gov

In essence, PKCβ is not only activated by secondary messengers but also actively participates in the regulation of their dynamics and downstream effects, creating intricate signaling networks that control a wide array of cellular processes.

Physiological and Pathophysiological Roles of Pkcβ in Cellular Processes

Involvement in Cell Fate Regulation

PKCβ plays a complex and often context-dependent role in dictating the life and death of a cell, as well as its developmental trajectory. Its influence on cell proliferation, apoptosis, and differentiation is a subject of intensive research, with findings highlighting its multifaceted nature.

Regulation of Cell Proliferation and Growth

The impact of PKCβ on cell proliferation is not straightforward, with studies demonstrating both stimulatory and inhibitory effects depending on the cell type and the specific signaling environment. nih.gov This dual functionality underscores the complexity of PKC signaling in cell cycle regulation. nih.gov

For instance, in T lymphocytes, PKCβ has been implicated in promoting proliferation, particularly in response to interleukin-2 (B1167480) (IL-2) signaling. nih.gov Both PKCβI and PKCβII isoforms are believed to be involved in the cytoskeletal changes that occur upon T-cell activation. nih.gov Conversely, in other cell types, PKCβII has been shown to inhibit proliferation and encourage differentiation. nih.gov Overexpression studies have also suggested that the PKCβI splice variant can either promote or suppress proliferation in different cancer cell lines. nih.gov The intricate effects of PKC isoforms on the cell cycle involve the regulation of multiple key proteins, including cyclins, cyclin-dependent kinases (cdks), and their inhibitors. nih.gov

Table 1: Role of PKCβ in Cell Proliferation

| Cell Type | PKCβ Isoform(s) | Observed Effect on Proliferation | Key Findings |

|---|---|---|---|

| T Lymphocytes | PKCβI and PKCβII | Promotion | Implicated in IL-2 signaling and cytoskeletal changes upon activation. nih.gov |

| Various Cell Types | PKCβII | Inhibition | Can induce differentiation, potentially mediated by p21Cip1 and loss of Cdc25. nih.gov |

| Fibroblasts | PKCβI | Promotion (via overexpression) | Further research needed to confirm the specific role of the isoform. nih.gov |

| Colon Cancer Cells | PKCβI | Inhibition (via overexpression) | Findings require additional investigation to solidify the isoform's specific involvement. nih.gov |

Mechanisms of Apoptosis Induction and Inhibition

PKCβ is a significant player in the regulation of apoptosis, or programmed cell death. Its role can be either pro-apoptotic or anti-apoptotic, depending on the cellular context and the nature of the apoptotic stimulus.

In the context of oxidative stress, PKCβ is involved in promoting apoptosis. uniprot.org It achieves this by specifically phosphorylating the p66Shc isoform of SHC1, which then accumulates in the mitochondria and acts as a producer of reactive oxygen species, ultimately leading to cell death. uniprot.org

Conversely, in some cellular environments, the suppression of PKCβ, along with PKCα, can trigger apoptosis in cells with aberrant Ras signaling. nih.gov This suggests that in certain contexts, PKCα and PKCβ are necessary to maintain cellular homeostasis and prevent apoptosis. nih.gov The inhibition of these PKC isoforms can lead to the activation of PKCδ, which in turn phosphorylates p73 to initiate the apoptotic cascade. nih.gov This highlights a complex interplay between different PKC isoforms in the control of cell survival.

Table 2: Mechanisms of PKCβ in Apoptosis

| Cellular Context | Role of PKCβ | Mechanism |

|---|---|---|

| Oxidative Damage | Pro-apoptotic | Phosphorylates p66Shc, leading to mitochondrial reactive oxygen species production. uniprot.org |

| Aberrant Ras Signaling | Anti-apoptotic | Suppression of PKCβ (along with PKCα) induces apoptosis via activation of the PKCδ-p73 pathway. nih.gov |

Influence on Cellular Differentiation Processes

PKCβ has a well-established and often decisive role in guiding the differentiation of stem and precursor cells into various specialized cell types. nih.gov Its influence is particularly notable in the balance between bone formation (osteogenesis) and fat formation (adipogenesis).

Research has consistently shown that PKCβ acts as an inhibitor of osteogenesis while promoting adipogenesis. nih.gov This stands in direct contrast to the effects of another PKC isoform, PKCδ, which supports osteogenesis and inhibits adipogenesis. nih.gov This opposing relationship suggests that the balance between PKCβ and PKCδ activity is a critical factor in determining the fate of mesenchymal stem cells. nih.gov While both isoforms can stimulate cell proliferation, their effects on differentiation are antagonistic. nih.gov

In the realm of neuronal differentiation, various PKC isoforms, including the classical ones to which PKCβ belongs, have been positively associated with this process. nih.gov The intricate control of PKC activity during differentiation is influenced by upstream signaling pathways like the canonical and non-canonical Wnt pathways. nih.gov Downstream of PKC, the enzyme can directly phosphorylate key transcription factors that are pivotal for specific developmental processes. nih.govnih.gov

Table 3: Influence of PKCβ on Cellular Differentiation

| Differentiation Process | Effect of PKCβ | Key Findings |

|---|---|---|

| Osteogenesis | Inhibitory | Opposes the pro-osteogenic effect of PKCδ. nih.gov |

| Adipogenesis | Supportive | Works in opposition to the anti-adipogenic effect of PKCδ. nih.gov |

| Neuronal Differentiation | Supportive | Along with other PKC isoforms, positively associated with this process. nih.gov |

Functional Contributions in Specific Biological Systems

Beyond its fundamental roles in cell fate, PKCβ exerts significant influence within specific biological systems, notably the immune system and the vascular system.

Immune System Regulation

PKCβ is a key regulator of B-cell function, playing a critical role in their activation, survival, and the signaling cascades initiated by the B-cell receptor (BCR). nih.govresearchgate.net

Upon BCR engagement, PKCβ is essential for the activation of the transcription factor nuclear factor-kappa B (NF-κB), a process crucial for B-cell development, survival, and response to antigens. nih.gov Specifically, PKCβ controls the phosphorylation of IκB kinase α (IKKα), a key component of the complex that activates NF-κB. nih.gov This regulation is largely specific to BCR-mediated signaling. nih.gov The absence of PKCβ leads to impaired NF-κB activation and reduced B-cell lifespan, a phenotype similar to that seen in certain immunodeficiencies. nih.gov

Furthermore, PKCβ is involved in the intricate signaling network downstream of the BCR. It functions downstream of Bruton's tyrosine kinase (Btk) and phospholipase Cγ2 (PLCγ2). elifesciences.org The activation of PKCβ can even bypass the need for these upstream molecules in certain aspects of B-cell activation, such as the ability to discriminate substrate stiffness. elifesciences.org PKCβ also contributes to B-cell growth and survival by activating the mitogen-activated protein kinase (MAPK) pathway. mdpi.com In germinal centers, PKCβ regulates antigen presentation by B cells, which in turn influences the development of T follicular helper cells that are necessary for further B-cell proliferation and differentiation. frontiersin.org

Table 4: Role of PKCβ in Immune System Regulation

| Immune Cell/Process | Role of PKCβ | Mechanism |

|---|---|---|

| B-Cell Activation | Essential | Mediates BCR-induced NF-κB activation through selective regulation of IKKα. uniprot.orgnih.gov |

| B-Cell Survival | Promotes | Defective NF-κB activation in the absence of PKCβ leads to reduced B-cell lifespan. nih.gov |

| BCR Signaling | Key component | Functions downstream of Btk and PLCγ2; can bypass their requirement in some contexts. elifesciences.org |

| Antigen Presentation | Regulates | Influences the development of T follicular helper cells in germinal centers. frontiersin.org |

Endothelial Cell Function and Vascular Homeostasis

PKCβ plays a significant role in regulating the function of endothelial cells, which form the inner lining of blood vessels, thereby influencing vascular permeability and the formation of new blood vessels (angiogenesis).

In the context of vascular permeability, PKCβ has been shown to modulate the integrity of the endothelial barrier. physiology.org For example, pharmacological inhibition of PKCβ can reduce the increase in coronary venular permeability induced by high blood sugar. physiology.org PKCβ can also modulate thrombin-induced increases in endothelial permeability. physiology.org

Regarding angiogenesis, the role of PKC isoforms can be complex and sometimes contradictory depending on the specific context. While some studies point to PKCα as a key promoter of angiogenic activity in endothelial cells, often through the induction of vascular endothelial growth factor (VEGF), PKCβ's role is also acknowledged. nih.gov The activation of PKC can enhance the ability of endothelial cells to form tubular networks, a key step in angiogenesis. nih.gov PKCβ is also implicated in endothelial cell proliferation. uniprot.orgresearchgate.net The process of angiogenesis involves endothelial cells migrating and proliferating to form new capillaries, a process influenced by various growth factors and signaling pathways where PKC isoforms are involved. imrpress.com

Table 5: Functional Contributions of PKCβ in Vascular Homeostasis

| Vascular Process | Role of PKCβ | Key Findings |

|---|---|---|

| Endothelial Permeability | Modulatory | Inhibition of PKCβ can attenuate hyperglycemia-induced increases in vascular permeability. physiology.org |

| Angiogenesis | Contributory | Involved in endothelial cell proliferation and the formation of vascular tubes. nih.govresearchgate.net |

Metabolic Regulation (e.g., insulin (B600854) signaling, glucose transport, pancreatic beta-cell function)

Protein Kinase C beta (PKCβ) is intricately involved in the regulation of metabolic processes, exhibiting complex and sometimes paradoxical roles in insulin signaling, glucose transport, and the function of pancreatic beta-cells. Research indicates that the influence of PKCβ is highly context-dependent, varying with tissue type and the specific metabolic state.

Regarding pancreatic beta-cell function , which is central to maintaining glucose homeostasis through insulin secretion, PKC isoforms are known to be involved in proliferation, differentiation, and the regulation of secretion. mdpi.com While much research has focused on other PKC isoforms like PKCε and PKCζ in insulin secretion and beta-cell mass expansion mdpi.comhku.hk, PKCβ is also present and active. The activation of PKC is a known step in the potentiation of glucose-stimulated insulin secretion (GSIS). nih.gov Hyperglycemia can lead to an increase in diacylglycerol (DAG), an activator of conventional PKC isoforms like PKCβ, which can, in turn, influence various cellular processes in the beta-cell. nih.gov

Furthermore, PKCβ expression itself is influenced by the metabolic environment. High-fat diets have been shown to specifically increase PKCβ expression in white adipose tissue. nih.gov Mice lacking PKCβ are resistant to high-fat diet-induced obesity and show improved insulin sensitivity, reinforcing the idea that PKCβ plays a role in promoting fat accumulation and metabolic dysfunction under conditions of nutritional excess. nih.govphysiology.org In the liver, PKCβ deficiency has been shown to enhance the conversion of glucose to glycogen (B147801) by altering the expression of key metabolic genes, suggesting a role in hepatic glucose homeostasis. physiology.org

Table 1: Research Findings on PKCβ in Metabolic Regulation

| Area of Regulation | Model/System Studied | Key Finding | Reference |

|---|---|---|---|

| Insulin Signaling & Glucose Homeostasis | PKCβ Knockout Mice | Absence of PKCβ mildly enhanced overall glucose homeostasis and increased insulin-stimulated glucose uptake in adipocytes. | nih.gov |

| GLUT4 Translocation | Adipocytes from PKCβ Knockout Mice | Basal and insulin-stimulated GLUT4 translocation were increased, suggesting PKCβ negatively modulates this process. | nih.gov |

| Diet-Induced Obesity | Mice on High-Fat Diet | High-fat diet induces PKCβ expression in adipose tissue. PKCβ-deficient mice are resistant to diet-induced obesity and insulin resistance. | nih.gov |

| Hepatic Glucose Metabolism | Liver-specific PKCβ Deficient Mice | PKCβ deficiency promotes hepatic glycogen synthesis by altering the expression of genes like Glucokinase (GK) and Glucose-6-phosphatase (G6Pase). | physiology.org |

| Diabetic Heart Metabolism | Diabetic Rat Hearts | PKCβ activity is reduced. Its activation by phorbol (B1677699) esters did not fully resolve diabetes-linked defects in glucose metabolism. | nih.gov |

Nervous System Functions (e.g., neuronal development, synaptic plasticity)

Protein Kinase C beta (PKCβ) plays a significant role in the complex operations of the nervous system, particularly in the mechanisms of synaptic plasticity that underlie learning and memory. While its role in the initial stages of neuronal development is less distinctly defined, its function in mature neuronal communication is an area of active research.

In the realm of synaptic plasticity , PKCβ has been identified as a crucial molecule, especially in amygdala-dependent learning. Studies using PKCβ-deficient mice revealed significant defects in fear conditioning, a form of associative learning heavily reliant on the amygdala. jneurosci.org Interestingly, these mice did not show deficits in hippocampal long-term potentiation (LTP), suggesting a region-specific role for PKCβ in the brain's memory circuits. jneurosci.org The data strongly indicate that the PKCβII isoform is necessary for the synaptic plasticity that forms the basis of this type of learning. jneurosci.org

Further research has pinpointed a more fundamental role for PKCβ as a calcium (Ca²⁺) sensor for specific forms of short-term plasticity. nih.gov At the calyx of Held synapse, a model for studying presynaptic mechanisms, both PKCα and PKCβ isoforms were found to be necessary for post-tetanic potentiation (PTP), a form of synaptic enhancement thought to contribute to short-term memory. nih.gov Critically, disrupting the Ca²⁺-binding ability of the PKCβ C2 domain specifically prevented PTP, without affecting other forms of synaptic enhancement. nih.gov This demonstrates that PKCβ is exquisitely tuned to sense the specific patterns of Ca²⁺ influx that occur during high-frequency neuronal activity, translating that signal into a temporary strengthening of the synapse. nih.gov

Table 2: Research Findings on PKCβ in Nervous System Functions

| Function | Model/System Studied | Key Finding | Reference |

|---|---|---|---|

| Amygdala-Dependent Learning | PKCβ Knockout Mice | Deletion of the PKCβ gene resulted in defects in cued and contextual fear conditioning, indicating a role in amygdala-dependent associative learning. | jneurosci.org |

| Hippocampal Plasticity | PKCβ Knockout Mice | PKCβ-deficient animals did not exhibit deficits in hippocampal synaptic transmission or long-term potentiation (LTP). | jneurosci.org |

| Short-Term Plasticity (PTP) | Calyx of Held Synapse (Mouse) | PKCβ is necessary for post-tetanic potentiation (PTP). Its C2 domain acts as a Ca²⁺ sensor for this form of plasticity. | nih.gov |

Cardiac Biology and Function (e.g., myocardial contractility, ischemia-reperfusion injury)

The role of Protein Kinase C beta (PKCβ) in the heart is multifaceted, influencing both the fundamental mechanics of muscle contraction and the pathological response to injury. Research findings often highlight the distinct and sometimes opposing roles of different PKC isoforms, with PKCβ emerging as a significant player in cardiac stress responses.

Regarding myocardial contractility , the evidence presents a complex picture. Some studies using transgenic mouse models with conditional expression of PKCβ in adult heart cells reported an increase in the peak amplitude of the Ca²⁺ transient and an enhanced rate and extent of myocyte shortening. physiology.org This suggests a positive regulatory role on contractility. However, other research indicates that increased expression of the PKCβII isoform is associated with contractile dysfunction during the development of heart failure. nih.gov Acute upregulation of PKCβII in isolated adult cardiac myocytes led to diminished shortening and re-lengthening rates. nih.gov Furthermore, studies comparing mice lacking different conventional PKC isoforms found that the loss of PKCα enhanced cardiac contractility, while the loss of both PKCβ and PKCγ had no effect on baseline contractile parameters, suggesting PKCα is the dominant regulator of contractility under normal conditions. nih.gov

In the context of ischemia-reperfusion (I/R) injury , a common cause of damage after a heart attack, PKCβ appears to play a detrimental role. Studies have shown that both genetic deletion of PKCβ and pharmacological inhibition with the drug ruboxistaurin (B62344) protect the heart from I/R injury. nih.gov Mice lacking PKCβ or wild-type mice treated with the inhibitor showed significantly smaller infarct sizes, better recovery of left ventricular function, and reduced markers of cell death following an induced ischemic event. nih.govpcom.edu The mechanism appears to involve the sustained activation and translocation of the PKCβII isoform to the cell membrane during I/R, which contributes to myocardial injury, partly through the phosphorylation of JNK and activation of caspase-3, a key enzyme in apoptosis (programmed cell death). nih.gov Therefore, blocking PKCβ activity is considered a potential strategy to protect the myocardium from reperfusion-associated damage. hku.hknih.gov

Table 3: Research Findings on PKCβ in Cardiac Biology

| Area of Function | Model/System Studied | Key Finding | Reference |

|---|---|---|---|

| Myocardial Contractility | Transgenic Mice (conditional PKCβ expression) | Increased peak Ca²⁺ transient amplitude and enhanced myocyte shortening. | physiology.org |

| Myocardial Contractility | Isolated Adult Cardiac Myocytes (PKCβII overexpression) | Diminished rates of shortening and re-lengthening. | nih.gov |

| Ischemia-Reperfusion Injury | PKCβ Knockout Mice | Significantly decreased infarct size and enhanced recovery of left ventricular function after I/R. | nih.gov |

| Ischemia-Reperfusion Injury | Wild-Type Mice treated with Ruboxistaurin (PKCβ inhibitor) | Reduced infarct size and improved cardiac function, mimicking the effect of PKCβ gene deletion. | nih.gov |

| Ischemia-Reperfusion Injury | Isolated Perfused Rat Hearts | A PKCβII peptide inhibitor significantly reduced infarct size and improved post-reperfusion cardiac function. | pcom.edu |

Role in Melanogenesis (e.g., tyrosinase activation)

Protein Kinase C beta (PKCβ) is a pivotal regulator in the process of melanogenesis, the synthesis of melanin (B1238610) pigment. Its primary role is to activate tyrosinase, the rate-limiting enzyme in this pathway.

Research has firmly established that PKCβ directly stimulates melanin production by activating tyrosinase within pigment cells (melanocytes). nih.gov Studies have shown a direct correlation between the level of PKC activity and the total melanin content in cultured human melanocytes. nih.gov The activation of PKC leads to a rapid increase in tyrosinase activity. nih.gov Conversely, depletion of PKC results in a parallel drop in tyrosinase activity. nih.gov

The mechanism of this activation is through direct phosphorylation. PKCβ phosphorylates tyrosinase on two specific serine residues, Ser505 and Ser509, which are located in the enzyme's cytoplasmic domain. nih.govmdpi.com This phosphorylation event is the critical switch that turns the enzyme on. In vivo phosphorylation experiments have confirmed that tyrosinase is phosphorylated via the PKC-dependent pathway. nih.gov Furthermore, introducing PKCβ into melanoma cells that lack it leads to the phosphorylation and subsequent activation of their previously inactive tyrosinase. nih.govresearchgate.net

This interaction occurs at the melanosome, the specialized organelle where melanin is synthesized. PKCβ, but not the related PKCα isoform, is found closely associated with tyrosinase on the outer surface of melanosomes. nih.gov This co-localization ensures efficient and specific activation. The activation of PKCβ and its subsequent phosphorylation of tyrosinase can also induce a complex formation between tyrosinase and Tyrosinase-Related Protein 1 (TRP-1), another key protein in the melanogenic pathway, further modulating melanin production. nih.gov

Table 4: Research Findings on PKCβ in Melanogenesis

| Process | Model/System Studied | Key Finding | Reference |

|---|---|---|---|

| Tyrosinase Activation | Cultured Human Melanocytes | PKC activation doubles tyrosinase activity; PKC depletion reduces it. PKCβ protein levels correlate with pigment levels. | nih.gov |

| Mechanism of Activation | Human Melanocytes, In Vitro Phosphorylation Assays | PKCβ directly phosphorylates tyrosinase at serine residues 505 and 509 in its cytoplasmic domain. | nih.gov |

| Subcellular Localization | Human Melanocytes (Immunoelectron Microscopy) | PKCβ is closely associated with tyrosinase on the outer surface of melanosomes. | nih.gov |

| Protein Complex Formation | Human Melanocytes | Phosphorylation of tyrosinase by PKCβ induces a complex formation between tyrosinase and TRP-1. | nih.gov |

PKCβ in Disease Pathogenesis Research (Excluding Clinical Human Trial Data)

Contributions to Cancer Progression and Cell Invasion Mechanisms

The role of Protein Kinase C beta (PKCβ) in cancer is complex, with research indicating that its two splice variants, PKCβI and PKCβII, can have differential and sometimes opposing functions depending on the cancer type. nih.gov

In colorectal cancer , elevated levels of PKCβII have been observed in both early-stage tumors and advanced carcinomas compared to normal tissue. nih.gov High expression of PKCβII in primary adenocarcinomas has been correlated with poorer survival rates, and it has been implicated in promoting colon cancer cell proliferation in laboratory settings. nih.gov

In breast cancer , the role is more ambiguous. Overexpression of either PKCβI or PKCβII in MCF-7 breast cancer cells was shown in one study to promote cell growth. nih.gov However, another report found that PKCβI overexpression in the same cell line induced a less aggressive phenotype. nih.gov Furthermore, in a mouse model of mammary cancer, PKCβI was found to inhibit tumorigenesis and reduce the capacity of cancer cells to metastasize to the lungs, despite promoting growth in cell culture. nih.gov

In prostate cancer , research has pointed to the involvement of the PKCβII isoform in cell proliferation. nih.gov Inhibition of PKCβII was shown to reduce angiogenesis (the formation of new blood vessels that feed a tumor), an effect linked to the dysregulation of microtubule organization during cell division. nih.gov

The differing functions of the PKCβ isoforms may be related to their unique C-terminal domains, which can dictate their interactions with different proteins and their localization within the cell. nih.gov

Roles in Neurodegenerative Disease Research (e.g., Alzheimer's disease mechanisms)

Research into the role of Protein Kinase C beta (PKCβ) in neurodegenerative diseases, particularly Alzheimer's disease (AD), has revealed it as a potential factor in the disease's pathogenesis.

A significant study investigating gene expression in the brains of AD patients suggested that low expression of the gene for PKCβ (PRKCB) is a potential causative factor for the disease. bohrium.comresearchgate.net This research identified a strong relationship between low PRKCB expression and gene networks associated with AD. bohrium.comresearchgate.net These networks are involved in several critical cellular processes known to be dysfunctional in AD, including apoptosis (programmed cell death), axon guidance, and signaling pathways like MAPK and VEGF. bohrium.comresearchgate.netaging-us.com Abnormalities in synapses and neurotransmitter release, which are primary features of AD, were also linked to low PKCβ expression. aging-us.com

The broader PKC family has a complex and multifaceted relationship with AD pathology. nih.govnih.gov Dysregulation of PKC signaling is known to impact synaptic plasticity and cognitive function. nih.gov While some PKC isoforms are considered neuroprotective, others may contribute to the neurodegenerative process. nih.gov For example, functional changes in PKCβ have been implicated in the development of AD, with early reductions in PKC activity being noted as a feature of excitotoxic neuronal death. aging-us.com The localization of PKCβ to mitochondria has been suggested to increase hypoxic stress and trigger signaling pathways linked to AD progression. aging-us.com However, it is important to distinguish PKCβ from other isoforms like PKCα, for which gain-of-function mutations have been more directly associated with AD. nih.govucsd.edu

Table 5: Research Findings on PKCβ in Disease Pathogenesis

| Disease | Area of Research | Model/System Studied | Key Finding | Reference |

|---|---|---|---|---|

| Cancer | Colorectal Cancer | Human Tumor Tissue, Cell Lines | Elevated PKCβII levels correlate with poor survival and are implicated in cell proliferation. | nih.gov |

| Cancer | Breast Cancer | MCF-7 Cells, Murine Mammary Model | Conflicting roles reported for PKCβI; may inhibit tumorigenesis and metastasis in vivo. | nih.gov |

| Cancer | Prostate Cancer | Cell Lines | PKCβII is involved in cell proliferation and angiogenesis. | nih.gov |

| Alzheimer's Disease | Gene Expression Analysis | Human Brain Tissue Data | Low expression of PRKCB (PKCβ gene) was identified as a potential causative factor, linked to apoptosis, and MAPK/VEGF signaling pathways. | bohrium.comresearchgate.net |

| Alzheimer's Disease | Cellular Mechanisms | In Vitro/In Vivo Models | Early reduction of PKC is a feature of excitotoxic neuronal death. Mitochondrial localization of PKCβ may increase stress linked to AD progression. | aging-us.com |

Involvement in Diabetes-Related Complications Research

Protein Kinase C beta (PKCβ) has been identified as a significant enzyme in the development of diabetic complications. nih.gov Persistent high blood sugar levels (hyperglycemia) lead to the increased production of diacylglycerol (DAG), a molecule that activates PKC. youtube.com This activation, particularly of the beta and delta isoforms of PKC, is linked to a variety of vascular problems observed in the retina, kidneys, and cardiovascular system of individuals with diabetes. nih.gov

The activation of PKC by high glucose levels has been shown to trigger a cascade of cellular events that contribute to the pathology of diabetic complications. These include an increase in the production of extracellular matrix and cytokines, enhanced vascular cell proliferation and permeability, and the activation of cytosolic phospholipase A2. nih.gov Furthermore, the activation of PKCβ can lead to an increase in oxidative stress, further damaging vascular tissues. nih.gov

Research has demonstrated that the overexpression of the PKC-beta isoform in the heart muscle of transgenic mice resulted in cardiac hypertrophy and failure, supporting the critical role of this enzyme in vascular dysfunction. nih.gov In diabetic animals, the activation of PKC has been linked to abnormal blood flow in the retina and kidneys. nih.gov

Studies have shown that inhibiting PKCβ can reverse or prevent some of these detrimental effects. For instance, the use of a specific PKC-beta inhibitor has been shown to prevent hyperglycemia-induced expression of extracellular matrix components in mesangial cells, which are specialized cells in the kidney. frontiersin.orgnih.gov Additionally, treatment with a PKC-β inhibitor has been found to rescue the majority of the vascular endothelial growth factor (VEGF)-induced increase in vascular permeability, a key factor in diabetic retinopathy. frontiersin.orgnih.gov In monocytes from diabetic patients, PKC-β activity was found to be elevated compared to control subjects, and its inhibition reduced the uptake of low-density lipoprotein by macrophages. ahajournals.org

Clinical trials investigating the efficacy of PKC-β inhibitors have shown some encouraging results in treating nonproliferative diabetic retinopathy, diabetic nephropathy, and endothelial dysfunction. ahajournals.org These findings underscore the potential of targeting PKCβ as a therapeutic strategy for mitigating the microvascular complications of diabetes.

Detailed Research Findings on PKCβ in Diabetic Complications

| Research Area | Key Findings | References |

| Diabetic Retinopathy | Increased PKCβ activity contributes to abnormal retinal blood flow and increased vascular permeability mediated by VEGF. Inhibition of PKCβ can significantly reduce this hyperpermeability. | nih.govfrontiersin.orgnih.gov |

| Diabetic Nephropathy | PKCβ activation in mesangial cells under high glucose conditions leads to increased synthesis of extracellular matrix proteins like fibronectin and collagen IV, contributing to glomerular damage. Specific inhibitors of PKCβ can prevent this. | nih.govfrontiersin.orgnih.gov |

| Cardiovascular Complications | Overexpression of the PKC-beta isoform is linked to the development of cardiac hypertrophy and heart failure. | nih.gov |

| Endothelial Dysfunction | PKCβ activation in vascular endothelial cells leads to increased permeability, inflammation, and neovascularization. | ahajournals.org |

| Atherosclerosis | Inhibition of PKC-β has been shown to reduce the uptake of low-density lipoprotein by macrophages, a key process in the development of atherosclerosis. | ahajournals.org |

Advanced Methodological Approaches in Pkcβ Peptide Research

Peptide-Based Modulators of PKCβ Activity

Peptide-based modulators offer a high degree of specificity in targeting protein kinase C beta (PKCβ), a crucial enzyme in various cellular signaling pathways. sigmaaldrich.com These peptides are designed to interact with specific domains of the PKCβ enzyme, thereby influencing its activity.

Design and Synthesis of Pseudosubstrate Peptides

Pseudosubstrate peptides are designed to mimic the natural substrate of PKCβ but lack the phosphorylatable serine or threonine residue. nih.gov This allows them to bind to the active site of the kinase, competitively inhibiting the phosphorylation of actual substrates. nih.gov The design of these peptides often involves creating a sequence of amino acids that resembles the consensus substrate sequence for PKCβ, with a crucial substitution at the phosphorylation site, typically with an alanine (B10760859) residue. nih.govmdpi.com

The pseudosubstrate domain of PKC itself, an autoinhibitory region within the N-terminal regulatory part of the enzyme, serves as a template for designing these inhibitory peptides. nih.govresearchgate.net This domain naturally binds to the catalytic site, keeping the enzyme inactive. nih.gov Synthetic peptides derived from this pseudosubstrate region, such as those based on the PKC(19-36) sequence (RFARKGALRQKNVHEVKN), have been shown to effectively inhibit PKC activity. nih.govresearchgate.net Numerous analogs of this peptide have been developed and studied. nih.gov

The synthesis of these peptides is typically carried out using solid-phase peptide synthesis methods. researchgate.net

Development of C2 Region-Derived Peptide Inhibitors

The C2 domain of conventional PKC isoforms, including PKCβ, is critical for their calcium-dependent translocation to cellular membranes, a key step in their activation. nih.govbertin-bioreagent.com Peptides derived from this C2 region can act as inhibitors by interfering with the interaction between PKCβ and its anchoring proteins, known as Receptors for Activated C-Kinase (RACKs). nih.govnih.gov By binding to RACKs, these peptides competitively block the translocation of PKCβ, thereby preventing its function. nih.govresearchgate.net

Examples of C2 region-derived peptide inhibitors for PKCβ include C2-1 (KQKTKTIK), C2-2 (MDPNGLSDPYVKL), and C2-4 (SLNPEWNET). nih.gov These peptides have been shown to specifically inhibit the function of C2-containing PKC isozymes. nih.govnih.gov The development of these peptides is based on identifying the specific sequences within the C2 domain that are responsible for the interaction with RACKs. nih.gov

Peptides Derived from Substrate Phosphorylation Sites for Mechanistic Studies

To investigate the specific mechanisms of PKCβ action, researchers utilize peptides derived from the phosphorylation sites of its known substrates. nih.govnih.gov These peptides can act as direct substrates for the enzyme in in vitro kinase assays, allowing for detailed kinetic studies and the determination of substrate specificity. nih.govbohrium.com